![molecular formula C20H20N2O3S B2370371 ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate CAS No. 1207040-32-1](/img/structure/B2370371.png)
ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate
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Overview
Description
The compound is a derivative of imidazole, which is a type of organic compound containing a five-membered ring made up of two nitrogen atoms and three carbon atoms . It also contains a methoxyphenyl group and a phenyl group attached to the imidazole ring, and an ethyl acetate group attached through a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The imidazole ring, phenyl ring, and methoxy group would all contribute to the overall structure .Scientific Research Applications
Medicinal Chemistry and Drug Development
Thiophene derivatives, including ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate , have garnered interest as potential biologically active compounds. Researchers explore their pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . These compounds may serve as lead structures for developing novel drugs.
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in organic electronics. They contribute to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The incorporation of thiophene rings enhances the electronic properties of these materials, making them suitable for various applications in optoelectronics .
Corrosion Inhibition
Thiophene derivatives, including ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate , find use as corrosion inhibitors in industrial chemistry and material science. Their ability to protect metal surfaces from corrosion makes them valuable in various industries .
Biological Activity
Thiophene-containing compounds often exhibit interesting biological effects. For instance, suprofen, which features a 2-substituted thiophene framework, serves as a nonsteroidal anti-inflammatory drug. Articaine, another compound with a thiophene ring, acts as a voltage-gated sodium channel blocker and dental anesthetic .
Antifungal and Antibacterial Properties
Researchers have synthesized thiazolyl thiazolidine-2,4-dione derivatives, some of which contain thiophene moieties. These compounds were screened for antibacterial and antifungal activities against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans .
Metal Complexing Agents and Insecticides
Certain thiophene derivatives, such as 2-butylthiophene and 2-octylthiophene, serve as raw materials for the synthesis of anticancer agents and anti-atherosclerotic compounds. Additionally, thiophenes have been explored as metal complexing agents and in the development of insecticides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-3-25-19(23)14-26-20-21-13-18(15-9-11-17(24-2)12-10-15)22(20)16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKMPOZOILOGHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetate |
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